3,4-Dibromo-6-fluoroquinoline

Regioselective cross-coupling Suzuki-Miyaura reaction Quinoline functionalization

3,4-Dibromo-6-fluoroquinoline is a tri-halogenated quinoline derivative (C₉H₄Br₂FN, MW 304.94 g/mol) bearing bromine atoms at the C3 and C4 positions and a fluorine atom at the C6 position of the quinoline scaffold. This substitution pattern creates a dual reactivity profile: the C-Br bonds enable sequential palladium-catalyzed cross-coupling reactions, while the electron-withdrawing 6-fluoro substituent modulates the electronic character of the ring system.

Molecular Formula C9H4Br2FN
Molecular Weight 304.944
CAS No. 1210246-58-4
Cat. No. B595809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-6-fluoroquinoline
CAS1210246-58-4
Synonyms3,4-Dibromo-6-fluoroquinoline
Molecular FormulaC9H4Br2FN
Molecular Weight304.944
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1F)Br)Br
InChIInChI=1S/C9H4Br2FN/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H
InChIKeyMBVPLBGYZMRZJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-6-fluoroquinoline (CAS 1210246-58-4): A Multi-Halogenated Quinoline Building Block for Regioselective Synthesis


3,4-Dibromo-6-fluoroquinoline is a tri-halogenated quinoline derivative (C₉H₄Br₂FN, MW 304.94 g/mol) bearing bromine atoms at the C3 and C4 positions and a fluorine atom at the C6 position of the quinoline scaffold . This substitution pattern creates a dual reactivity profile: the C-Br bonds enable sequential palladium-catalyzed cross-coupling reactions, while the electron-withdrawing 6-fluoro substituent modulates the electronic character of the ring system . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, with patent literature establishing bromo-substituted quinolines as key precursors for hepatitis C virus (HCV) protease inhibitors [1]. Unlike mono-brominated or non-fluorinated analogs, the specific 3,4-dibromo-6-fluoro arrangement provides a unique stereoelectronic environment that governs reactivity and selectivity in C–C bond-forming reactions.

Why 3,4-Dibromo-6-fluoroquinoline Cannot Be Replaced by Other Dibromoquinoline or Fluoroquinoline Isomers in Synthetic Protocols


Dibromoquinoline isomers—such as 3,4-dibromoquinoline (no 6-F), 5,7-dibromoquinoline, 2,4-dibromoquinoline, or 5,8-dibromo-6-fluoroquinoline—exhibit fundamentally different regioselectivity profiles in cross-coupling reactions due to distinct electronic and steric environments at each position [1]. In Suzuki couplings of 3,4-dibromoquinoline, the C4 position is generally more reactive than C3, a selectivity predictable by ¹H NMR chemical shift values (δ 8.00 ppm for C4-H vs. δ 7.26 ppm for C3-H) . The introduction of a 6-fluoro substituent further polarizes the quinoline π-system through its strong electron-withdrawing inductive effect, altering the relative reactivity of both bromine centers . A purchaser selecting 5,8-dibromo-6-fluoroquinoline—a regioisomer with an identical molecular formula (C₉H₄Br₂FN, MW 304.94)—will obtain a completely different coupling sequence: the 5,8-dibromo pattern places both bromines on the benzo ring, eliminating the pyridine-ring C3/C4 selectivity exploited in HCV inhibitor syntheses [1]. Similarly, mono-brominated 4-bromo-6-fluoroquinoline lacks the second bromine handle required for sequential double-coupling strategies. These differences mean that substitution without revalidation of every downstream synthetic step risks failed couplings, reduced yields, and off-target products.

Quantitative Differentiation Evidence: 3,4-Dibromo-6-fluoroquinoline vs. Closest Structural Analogs


C4 > C3 Regioselectivity in Suzuki Coupling: 3,4-Dibromo-6-fluoroquinoline vs. 2,4-Dibromoquinoline

In 3,4-dibromoquinoline systems, the C4 bromine is more reactive toward Suzuki coupling than the C3 bromine, as indicated by ¹H NMR chemical shift differences (δ 8.00 ppm for C4-H vs. δ 7.26 ppm for C3-H), reflecting greater electron deficiency at C4 . The 6-fluoro substituent on 3,4-dibromo-6-fluoroquinoline exerts a further electron-withdrawing inductive effect that enhances this intrinsic C4 > C3 bias by polarizing the quinoline π-system . In contrast, 2,4-dibromoquinoline shows entirely different regioselectivity: Sonogashira couplings proceed preferentially at C2 rather than C4, and lithium-halogen exchange occurs selectively at C4, yielding 4-substituted quinolines [1]. This demonstrates that the 3,4- vs. 2,4-dibromo substitution pattern dictates fundamentally different coupling sequences.

Regioselective cross-coupling Suzuki-Miyaura reaction Quinoline functionalization

Orthogonal Reactivity: Dual C-Br Cross-Coupling Sites vs. Single-Site Mono-Brominated 4-Bromo-6-fluoroquinoline

3,4-Dibromo-6-fluoroquinoline possesses two bromine atoms on the pyridine ring, enabling sequential, programmed double functionalization at C4 then C3. In contrast, 4-bromo-6-fluoroquinoline (CAS 661463-17-8, C₉H₅BrFN, MW 226.04) has only a single bromine at C4, limiting it to one coupling event . The 6-fluoro substituent on both compounds remains inert under standard Pd-catalyzed cross-coupling conditions (Suzuki, Stille, Heck), requiring nickel-catalyzed protocols or nucleophilic aromatic substitution (SNAr) for activation, thereby providing an orthogonal third functionalization site [1]. This three-point diversification capability (C4-Br → C3-Br → C6-F) is unavailable in mono-brominated or non-fluorinated analogs.

Sequential cross-coupling Divergent synthesis Building block versatility

Electron-Withdrawing 6-Fluoro Substituent Lowers HOMO Energy vs. Non-Fluorinated 3,4-Dibromoquinoline

Introduction of a fluorine atom at the 6-position of the quinoline scaffold exerts a strong electron-withdrawing inductive effect (-I) that lowers the HOMO energy level. This has been quantified in related Alq₃ (tris(8-hydroxyquinolinato)aluminum) systems: the 6-fluoro derivative showed a HOMO energy of -5.8 eV compared to -5.6 eV for the unsubstituted parent, a 0.2 eV stabilization attributed to the 6-F substituent [1]. For 3,4-dibromo-6-fluoroquinoline, the 6-F substitution reduces electron density on the pyridine ring, increasing the electrophilicity of C4 and C3 toward oxidative addition in Pd-catalyzed couplings relative to the non-fluorinated 3,4-dibromoquinoline (CAS 41320-96-1, C₉H₅Br₂N, MW 286.95) .

Electronic modulation HOMO-LUMO tuning Fluorine effect

HCV Protease Inhibitor Intermediate: Validated Industrial Synthetic Utility

United States Patent 8,633,320 (Boehringer Ingelheim, 2014) explicitly claims bromo-substituted quinolines of formula (I)—encompassing the 3,4-dibromo substitution pattern—as critical intermediates for preparing HCV protease inhibitors, specifically inhibitors of the HCV NS3/NS4A serine protease [1]. The bromine atoms serve as handles for introducing aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups via cross-coupling. This patent-documented utility provides a validated industrial application that is absent for many other dibromoquinoline isomers such as 6,8-dibromoquinoline or 5,7-dibromoquinoline, which lack equivalent patent support as HCV inhibitor intermediates.

HCV NS3/4A protease Antiviral intermediates Industrial synthesis

Predicted Physicochemical Profile: Enhanced Lipophilicity and Thermal Stability vs. Non-Fluorinated 3,4-Dibromoquinoline

The 6-fluoro substituent modifies key physicochemical parameters relative to non-fluorinated 3,4-dibromoquinoline. The predicted LogP for 3,4-dibromo-6-fluoroquinoline is 3.90, indicating higher lipophilicity compared to the non-fluorinated analog, consistent with the known lipophilicity-enhancing effect of aromatic fluorine substitution . The predicted boiling point (339.2 ± 37.0 °C) and density (1.988 ± 0.06 g/cm³) reflect the increased molecular weight (304.94 vs. 286.95 g/mol) and polarizability due to the additional halogen . The predicted pKa of 0.25 ± 0.27 indicates the quinoline nitrogen is significantly less basic than in unsubstituted quinoline (pKa ≈ 4.9), attributable to the combined electron-withdrawing effects of three halogens.

Physicochemical properties LogP Boiling point

Distinct Reactivity of 3,4-Dibromo vs. 5,8-Dibromo-6-fluoroquinoline Regioisomers: Pyridine-Ring vs. Benzo-Ring Bromination

The isomeric compound 5,8-dibromo-6-fluoroquinoline (CAS 2919946-05-5, identical molecular formula C₉H₄Br₂FN and identical MW 304.94) places both bromine atoms on the benzo ring (C5 and C8) rather than the pyridine ring (C3 and C4). This fundamentally alters the chemical environment of the bromine substituents: C5 and C8 bromines are para to each other across the benzo ring and meta/para relative to the ring-junction nitrogen, whereas C3 and C4 bromines are ortho to the quinoline nitrogen. Studies on dibromoquinoline regioselectivity demonstrate that 5,7-dibromoquinoline shows good selectivity for coupling at the C5 position, while 3,4-dibromoquinoline couples preferentially at C4 [1]. The 5,8-isomer has been studied for topoisomerase II and DNA gyrase inhibition, whereas the 3,4-isomer is connected to HCV protease inhibitor synthesis, reflecting divergent biological applications .

Regioisomer comparison Site-selective coupling Quinoline bromination pattern

Optimal Application Scenarios for 3,4-Dibromo-6-fluoroquinoline Based on Verified Differentiation Evidence


Sequential Double Suzuki Coupling for HCV Protease Inhibitor Core Synthesis

3,4-Dibromo-6-fluoroquinoline is optimally deployed in synthetic routes requiring sequential C4-then-C3 arylation to construct the substituted quinoline core of HCV NS3/4A protease inhibitors, as described in US Patent 8,633,320 . The intrinsic C4 > C3 regioselectivity (¹H NMR δ 8.00 vs. 7.26 ppm for the parent 3,4-dibromoquinoline scaffold) enables the first coupling to be directed to C4 under controlled Pd-catalyzed conditions, leaving the C3 bromine intact for a second, differentiated coupling [1]. This programmed reactivity avoids protecting group manipulations and is not replicable with 2,4-dibromo regioisomers (which couple at C2) or 5,8-dibromo isomers (which couple on the benzo ring).

Three-Point Diversification Library Synthesis via Orthogonal C-Br and C-F Activation

The combination of two C-Br bonds (C3, C4) for sequential Pd-catalyzed Suzuki/Stille/Heck couplings and one C-F bond (C6) for orthogonal Ni-catalyzed or SNAr functionalization enables systematic exploration of chemical space around all three substituted positions of the quinoline scaffold . A typical workflow: (i) Suzuki coupling at C4 with Ar¹B(OH)₂ under Pd(PPh₃)₄; (ii) second Suzuki coupling at C3 with Ar²B(OH)₂ under Pd catalysis; (iii) Ni-catalyzed Suzuki or SNAr at C6 with suitable nucleophile. This three-vector diversification is unavailable with mono-brominated 4-bromo-6-fluoroquinoline (only two vectors) or non-fluorinated 3,4-dibromoquinoline (no C-F handle for orthogonal activation).

Synthesis of Fluorinated Drug Candidates Requiring Reduced Quinoline Basicity

The electron-withdrawing effect of the 6-fluoro substituent depresses the quinoline nitrogen pKa to 0.25 ± 0.27 (predicted), compared to ~4.9 for unsubstituted quinoline . When incorporated into final drug molecules, this reduced basicity can improve pharmacokinetic properties by minimizing lysosomal trapping and reducing hERG channel binding—a common liability of basic heterocycles. The enhanced lipophilicity (predicted LogP 3.90 vs. ~3.0 for non-fluorinated analog) also favors membrane permeability [1]. These properties make 3,4-dibromo-6-fluoroquinoline a superior starting material over the non-fluorinated 3,4-dibromoquinoline when the target product profile demands moderate LogP and low basicity.

One-Pot Double Suzuki Coupling for Convergent Synthesis of 3,4-Diaryl-6-fluoroquinolines

The precedent established by one-pot double Suzuki couplings on 3,4-dibromoquinoline (Tetrahedron, 2011) demonstrates that both C4 and C3 bromine atoms can be coupled in a single reaction vessel, achieving useful regioselectivity . The 6-fluoro substituent enhances this process by further polarizing the C4 position, potentially improving the C4/C3 selectivity ratio. This convergent approach reduces step count and purification burden compared to sequential coupling strategies, making it cost-effective for gram-scale synthesis of 3,4-diaryl-6-fluoroquinoline intermediates.

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